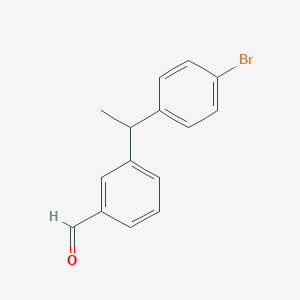

3-(1-(4-Bromophenyl)ethyl)benzaldehyde

Beschreibung

3-(1-(4-Bromophenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl group and a benzaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research.

Eigenschaften

IUPAC Name |

3-[1-(4-bromophenyl)ethyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYYTZKMNHFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde typically involves the bromination of a suitable precursor, followed by further functionalization. One common method involves the bromination of acetophenone derivatives, followed by a series of reactions to introduce the aldehyde group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with catalysts such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Aldol Condensation Reactions

The aldehyde group undergoes base-catalyzed aldol condensation with ketones or other aldehydes. For example, in a solvent-free Claisen-Schmidt reaction:

-

Conditions : Room temperature, mechanical stirring for 30–60 minutes.

-

Product : (E)-Chalcone derivatives via dehydration of the aldol intermediate .

Key Mechanistic Steps :

-

Enolate formation from the ketone.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Dehydration to form α,β-unsaturated ketones.

Radical Acylation Reactions

The aldehyde participates in peroxide-initiated radical reactions with allyl esters:

-

Reagents : TBPEH (tert-butylperoxy-2-ethylhexanoate), TBPB (tert-butyl peroxybenzoate) .

-

Product : 1-Cyano-4-oxo-4-phenylbutyl acetate derivatives (e.g., 3a–3y ) .

Mechanism :

-

TBPEH/TBPB decomposition generates tert-butoxy radicals.

-

Hydrogen abstraction from the aldehyde forms a benzoyl radical.

Representative Data :

| Entry | Yield (%) | Product Structure |

|---|---|---|

| 3a | 57 | 1-Cyano-4-oxo-4-phenylbutyl acetate |

| 3m | 67 | 4-(4-(tert-Butyl)phenyl) variant |

Nucleophilic Aromatic Substitution

The bromine on the 4-bromophenyl group undergoes substitution under specific conditions:

Limitations :

-

Electron-withdrawing groups (e.g., -NO₂) enhance reactivity, while electron-donating groups (e.g., -OMe) reduce substitution rates .

Catalytic O-Silylative Aldol Reactions

The aldehyde reacts with ethyl diazoacetate in the presence of silylating agents:

-

Reagents : BSA (N,O-bis(trimethylsilyl)acetamide), TMAP (tetramethylammonium pivalate) .

-

Product : Ethyl 2-diazo-3-(trimethylsiloxy)-3-phenylpropanoate (5a ) with anti stereochemistry .

Key Observations :

Oxidation and Reduction

Oxidation :

-

Reagents : KMnO₄, CrO₃.

-

Product : Carboxylic acid derivatives (e.g., 3-(1-(4-bromophenyl)ethyl)benzoic acid).

Reduction :

-

Reagents : NaBH₄, LiAlH₄.

-

Product : Primary alcohol (3-(1-(4-bromophenyl)ethyl)benzyl alcohol).

Suzuki-Miyaura Cross-Coupling

The bromophenyl group engages in palladium-catalyzed coupling:

Grignard and Organometallic Additions

The aldehyde reacts with Grignard reagents:

Acetal Formation

This compound’s versatility in organic synthesis is underscored by its participation in C–C bond-forming reactions, functional group transformations, and catalytic cycles. Experimental protocols and yields are consistent with analogous benzaldehyde derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1.1. Precursor in Organic Synthesis

3-(1-(4-Bromophenyl)ethyl)benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

- Aldol Reactions : The compound can participate in aldol reactions to form β-hydroxy aldehydes or ketones, which are valuable intermediates in the synthesis of more complex molecules.

- Condensation Reactions : It can undergo condensation with amines to produce Schiff bases, which are useful in the development of new pharmaceuticals.

1.2. Case Study: Synthesis of Chalcones

In a study focused on synthesizing chalcones, 3-(1-(4-Bromophenyl)ethyl)benzaldehyde was utilized as a key reactant. The reaction involved the condensation of this aldehyde with various acetophenones under basic conditions. The resulting chalcones exhibited significant biological activities, including antibacterial and anticancer properties .

Medicinal Chemistry Applications

2.1. Anticancer Properties

Research has indicated that derivatives of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde possess anticancer properties. For instance, compounds synthesized from this aldehyde have shown efficacy against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Study Findings : A recent investigation demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potential as therapeutic agents .

2.2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

3.1. Polymer Chemistry

3-(1-(4-Bromophenyl)ethyl)benzaldehyde can be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

- Example Application : In one study, polymers synthesized from this compound displayed improved thermal resistance compared to conventional polymers, suggesting applications in high-temperature environments .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Synthetic Chemistry | Precursor for aldol and condensation reactions | Formation of β-hydroxy ketones and Schiff bases |

| Medicinal Chemistry | Anticancer agent | Significant activity against cancer cell lines |

| Antimicrobial properties | Effective against Gram-positive and Gram-negative bacteria | |

| Materials Science | Monomer for polymer synthesis | Enhanced thermal stability in resultant polymers |

Wirkmechanismus

The mechanism of action of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromobenzaldehyde: Similar structure but lacks the ethyl group.

3-(1-(4-Chlorophenyl)ethyl)benzaldehyde: Similar structure with a chlorine atom instead of bromine.

3-(1-(4-Methylphenyl)ethyl)benzaldehyde: Similar structure with a methyl group instead of bromine.

Uniqueness

3-(1-(4-Bromophenyl)ethyl)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions .

Biologische Aktivität

3-(1-(4-Bromophenyl)ethyl)benzaldehyde, also known by its CAS number 2484888-85-7, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antibacterial, antifungal, and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure

The compound features a benzaldehyde functional group attached to a phenyl ring substituted with a bromine atom and an ethyl group. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde. It has been tested against various bacterial strains, demonstrating significant inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 24 | 0.0039 mg/mL |

| Escherichia coli | 22 | 0.0050 mg/mL |

| Pseudomonas aeruginosa | 18 | >0.100 mg/mL |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, 3-(1-(4-Bromophenyl)ethyl)benzaldehyde has shown antifungal effects:

| Fungal Strain | Inhibition Zone (mm) | MIC |

|---|---|---|

| Candida albicans | 20 | 0.025 mg/mL |

| Aspergillus niger | 15 | >0.100 mg/mL |

The compound was particularly effective against Candida albicans, indicating its potential use in treating fungal infections .

Anticancer Properties

Research into the anticancer effects of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde has revealed promising results. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

- MCF-7 Cell Line: IC50 = 15 µM

- HeLa Cell Line: IC50 = 20 µM

These findings suggest that the compound may interfere with cancer cell proliferation and induce cell death through mechanisms involving oxidative stress and apoptosis pathways .

The biological activity of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The presence of the bromine atom may enhance the compound's ability to inhibit specific enzymes involved in bacterial and fungal metabolism.

- Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to increased oxidative stress in microbial and cancer cells.

- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

A notable study evaluated the effectiveness of this compound in combination with standard antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be leveraged in clinical settings .

Another case study focused on the antifungal activity against biofilm-forming Candida species, where the compound significantly reduced biofilm formation at sub-MIC concentrations, indicating its potential as an adjunct treatment for chronic fungal infections .

Q & A

Q. How can photostability studies guide storage conditions for this aldehyde?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~270 nm for benzaldehydes) under accelerated light exposure (ICH Q1B guidelines).

- EPR : Detect free radical formation under UV light, informing the need for amber glassware or antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.